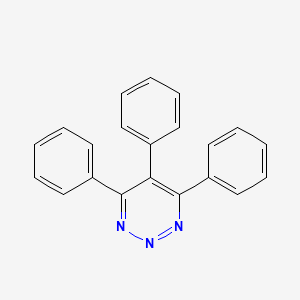![molecular formula C23H20N4O6 B14664396 (3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone CAS No. 50546-29-7](/img/structure/B14664396.png)
(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is a complex organic compound that features a combination of aromatic rings and an oxadiazinan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone typically involves multiple steps One common method starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions This is followed by the formation of the oxadiazinan ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation might produce various oxidized derivatives.
科学研究应用
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism by which (3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone exerts its effects would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction mechanisms or metabolic pathways.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
属性
CAS 编号 |
50546-29-7 |
|---|---|
分子式 |
C23H20N4O6 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
(3,5-dinitrophenyl)-[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone |
InChI |
InChI=1S/C23H20N4O6/c1-16-7-9-19(10-8-16)25-22(17-5-3-2-4-6-17)24(11-12-33-25)23(28)18-13-20(26(29)30)15-21(14-18)27(31)32/h2-10,13-15,22H,11-12H2,1H3 |
InChI 键 |
RUZRMCNJBXYCKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


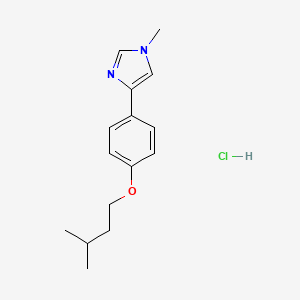


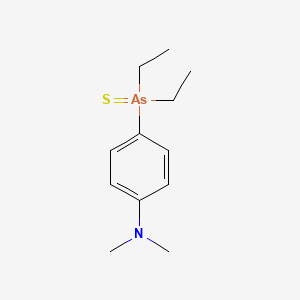
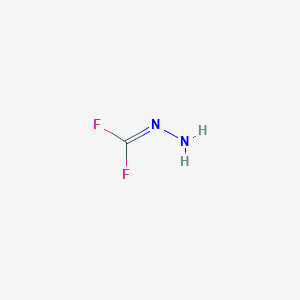
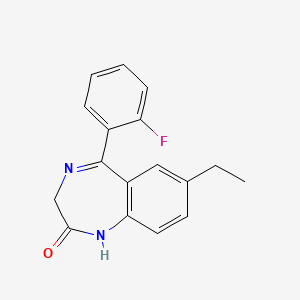
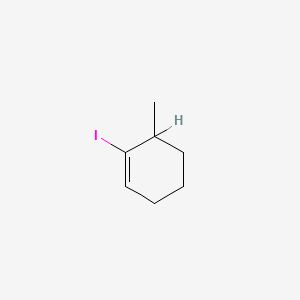
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
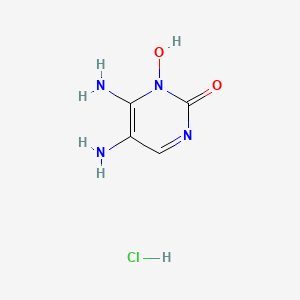
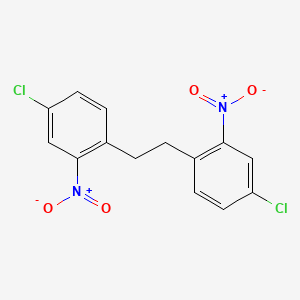
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)


